![molecular formula C20H21N3O3 B2911587 (4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797708-78-1](/img/structure/B2911587.png)
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP belongs to a class of compounds known as piperazine derivatives, which have been studied for their ability to target various receptors in the central nervous system.
Scientific Research Applications
Cancer Research and Treatment
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: has shown promise as an anticancer agent. Researchers have identified its inhibitory activity against p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in cellular processes, including cell growth, apoptosis, and cytoskeleton regulation. The compound’s potency against PAK4 suggests potential for targeted cancer therapies.
Antiproliferative Activity
In particular, compounds 8d and 9c derived from this structure exhibit remarkable antiproliferative activity against the A549 cell line . These compounds hinder cell cycle progression, migration, and invasion. Their impact on cancer cell behavior makes them valuable candidates for further investigation.
PAK4 Inhibition
The compound’s ability to inhibit PAK4 is noteworthy. PAK4 belongs to the group II PAKs and is implicated in various cellular functions . Understanding its precise binding mode and interactions with PAK4 can guide drug design efforts.
Fungicidal Properties
While its primary focus lies in cancer research, there’s evidence that certain derivatives of this compound exhibit fungicidal activity. For instance, compounds 9a and 9d display fungicidal effects against Candida galibrata strains . Further exploration of these properties could lead to novel antifungal agents.
Structural Biology and Docking Studies
Molecular docking analysis has been employed to predict the binding mode of compound 8d . Such studies provide insights into how the compound interacts with its target protein, aiding in rational drug design.
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNSCLXTBMZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.